molecular formula C13H14N2O4 B1607338 Pentamethylenebismaleimide CAS No. 5443-21-0

Pentamethylenebismaleimide

Cat. No.: B1607338
CAS No.: 5443-21-0
M. Wt: 262.26 g/mol
InChI Key: XNMVBFGQPBLPKO-UHFFFAOYSA-N
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Description

Pentamethylenebismaleimide is a type of bismaleimide compound, which is known for its high thermal stability, excellent mechanical properties, and resistance to radiation and corrosion. These properties make it a valuable material in various high-performance applications, particularly in the aerospace, electronics, and automotive industries .

Preparation Methods

Pentamethylenebismaleimide can be synthesized through several methods. One common synthetic route involves the reaction of maleic anhydride with a diamine, followed by cyclization to form the maleimide ring. The reaction conditions typically involve heating the reactants in the presence of a solvent such as toluene or xylene . Industrial production methods often utilize similar synthetic routes but on a larger scale, with additional steps to purify the final product and ensure consistent quality .

Chemical Reactions Analysis

Pentamethylenebismaleimide undergoes various chemical reactions, including:

Common reagents used in these reactions include dienes for Diels-Alder reactions, radical initiators for polymerization, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions are typically polymers or substituted maleimide derivatives .

Mechanism of Action

The mechanism of action of pentamethylenebismaleimide involves its ability to form strong covalent bonds with other molecules, leading to the formation of stable polymers and composites. The molecular targets and pathways involved include the maleimide ring, which can undergo various chemical reactions to form different products .

Comparison with Similar Compounds

Pentamethylenebismaleimide is unique compared to other bismaleimide compounds due to its specific structure, which provides enhanced thermal stability and mechanical properties. Similar compounds include:

These similar compounds have different properties and applications, highlighting the uniqueness of this compound in high-performance applications .

Properties

IUPAC Name

1-[5-(2,5-dioxopyrrol-1-yl)pentyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-10-4-5-11(17)14(10)8-2-1-3-9-15-12(18)6-7-13(15)19/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMVBFGQPBLPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969565
Record name 1,1'-(Pentane-1,5-diyl)di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5443-21-0
Record name Pentamethylenebismaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-(Pentane-1,5-diyl)di(1H-pyrrole-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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